molecular formula C21H10N4O B14339158 2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile CAS No. 108562-20-5

2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile

Cat. No.: B14339158
CAS No.: 108562-20-5
M. Wt: 334.3 g/mol
InChI Key: QRXOGNUTCXKCFS-UHFFFAOYSA-N
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Description

9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes two dicyanomethylene groups attached to the 9 and 10 positions of the anthracene core, and a methanol group at the 2 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Functionalization: The anthracene core is functionalized at the 9 and 10 positions with dicyanomethylene groups

    Methanol Group Addition: The final step involves the introduction of a methanol group at the 2 position of the anthracene core. This can be done through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dicyanomethylene groups to amine or alkyl groups.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine or alkyl derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol involves its interaction with molecular targets through its functional groups. The dicyanomethylene groups can participate in electron transfer reactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.

    9,10-Dihydro-9,10-bis(dicyanomethylene)anthracene: Similar structure but lacks the methanol group.

Uniqueness

9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is unique due to the presence of both dicyanomethylene and methanol groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in scientific research and industry.

Properties

CAS No.

108562-20-5

Molecular Formula

C21H10N4O

Molecular Weight

334.3 g/mol

IUPAC Name

2-[10-(dicyanomethylidene)-3-(hydroxymethyl)anthracen-9-ylidene]propanedinitrile

InChI

InChI=1S/C21H10N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,26H,12H2

InChI Key

QRXOGNUTCXKCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)CO

Origin of Product

United States

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